molecular formula C15H21ClN2 B1663106 Vabicaserin hydrochloride CAS No. 620948-34-7

Vabicaserin hydrochloride

Numéro de catalogue: B1663106
Numéro CAS: 620948-34-7
Poids moléculaire: 264.79 g/mol
Clé InChI: PYPPENBDXAWXJC-QNTKWALQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du chlorhydrate de Vabicasérine implique plusieurs étapes, commençant par la formation de la structure de base, suivie de modifications spécifiques du groupe fonctionnel. La voie de synthèse comprend généralement :

    Réactions de cyclisation : pour former la structure de base de la diazépinoquinoléine.

    Modifications du groupe fonctionnel : pour introduire les substituants nécessaires.

    Étapes de purification : pour isoler le produit souhaité avec une pureté élevée.

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour la synthèse à grande échelle, assurant la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Le chlorhydrate de Vabicasérine subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement ses propriétés pharmacologiques.

    Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques, affectant l'activité du composé.

    Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ou modifiant les effets du composé.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

5. Mécanisme d'action

Le chlorhydrate de Vabicasérine exerce ses effets en activant sélectivement les récepteurs 5-HT2C. Cette activation inhibe la libération de dopamine dans la voie mésolimbique, ce qui est censé atténuer les symptômes positifs de la schizophrénie. De plus, il augmente les niveaux d'acétylcholine et de glutamate dans le cortex préfrontal, suggérant des avantages potentiels contre les symptômes cognitifs .

Applications De Recherche Scientifique

Psychiatric Disorders

Vabicaserin has been extensively studied for its potential in treating schizophrenia and bipolar disorder. Research indicates that it may improve symptoms by modulating neurotransmitter pathways:

  • Schizophrenia : Preclinical studies suggest that vabicaserin can alleviate symptoms of schizophrenia by influencing both dopamine and serotonin signaling pathways .
  • Bipolar Disorder : Its unique pharmacological profile allows it to target specific serotonin receptors, providing a potential alternative to traditional treatments.

Cognitive Enhancement

Studies have shown that vabicaserin can enhance cognitive functions by increasing extracellular glutamate levels in the prefrontal cortex. This suggests its potential role in treating cognitive deficits associated with various psychiatric conditions .

Neurotransmitter Modulation

The compound’s ability to selectively activate 5-HT2C receptors makes it a valuable tool for studying neurotransmitter pathways. Research has indicated that it can decrease extracellular dopamine levels in specific brain regions without affecting overall dopamine levels in the striatum, which may contribute to its antipsychotic effects .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of vabicaserin:

Study Indication Phase Population Results Publication Date
NCT00928551SchizophreniaPhase 2199 participantsShowed promise in reducing symptoms compared to placeboMarch 20, 2014
Various Preclinical StudiesCognitive EnhancementN/AAnimal modelsIncreased cognitive performance observedVarious dates

These studies highlight vabicaserin's potential as a novel treatment option that may offer benefits over traditional antipsychotics by targeting serotonergic systems rather than solely dopaminergic pathways.

Comparative Analysis with Other Compounds

Vabicaserin exhibits unique properties compared to other compounds acting on serotonin receptors:

Compound Name Type Mechanism of Action Unique Features
Volinanserin5-HT2A Receptor AntagonistSelective antagonist for 5-HT2APrimarily antagonistic effects
Lorcaserin5-HT2C Receptor AgonistAgonist for 5-HT2CApproved for weight management
Prucalopride5-HT4 Receptor AgonistAgonist for 5-HT4Used for gastrointestinal disorders

Vabicaserin's selectivity for the 5-HT2C receptor distinguishes it from other compounds that may have broader or different receptor profiles, potentially leading to fewer side effects associated with traditional antipsychotics .

Mécanisme D'action

Vabicaserin Hydrochloride exerts its effects by selectively activating the 5-HT2C receptors. This activation inhibits dopamine release in the mesolimbic pathway, which is believed to alleviate positive symptoms of schizophrenia. Additionally, it increases acetylcholine and glutamate levels in the prefrontal cortex, suggesting potential benefits against cognitive symptoms .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de Vabicasérine est unique par sa forte sélectivité pour le récepteur 5-HT2C. Les composés similaires comprennent :

    Lorcasérine : Un autre agoniste du récepteur 5-HT2C utilisé pour la gestion du poids.

    WAY-163909 : Un composé présentant une sélectivité de récepteur similaire mais des profils pharmacologiques différents.

Comparé à ces composés, la sélectivité unique du récepteur et les effets pharmacologiques du chlorhydrate de Vabicasérine en font un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Vabicaserin hydrochloride, a selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, has garnered attention for its potential therapeutic applications, particularly in treating schizophrenia and mood disorders. This article delves into the biological activity of Vabicaserin, highlighting its pharmacological properties, mechanisms of action, and relevant clinical findings.

Chemical Structure and Pharmacological Profile

Vabicaserin is characterized by its chemical structure as (12R,16S)-7,10-diazatetracyclo[8.6.1.0^{5,17}.0^{12,16}]heptadeca-1,3,5(17)-triene hydrochloride , with a molecular formula of C₁₈H₂₃ClN₂ and a CAS number of 887258-94-8 . It exhibits high binding affinity for the 5-HT2C receptor with a KiK_i value of approximately 3 nM and an effective concentration (EC50) of 8 nM , indicating its potency as a full agonist at this receptor subtype .

Vabicaserin's primary mechanism involves the modulation of serotonergic and dopaminergic pathways. By activating the 5-HT2C receptors, it inhibits dopamine release in the mesolimbic pathway while enhancing glutamate levels in the medial prefrontal cortex. This dual action is thought to contribute to its antipsychotic effects and potential cognitive enhancements .

Table 1: Key Pharmacological Properties of Vabicaserin

PropertyValue
Receptor Target 5-HT2C
Binding Affinity (K_i) 3 nM
Effective Concentration (EC50) 8 nM
Maximal Efficacy (E_max) 100%
Selectivity >50-fold over other receptors

Schizophrenia Treatment

Vabicaserin has been primarily investigated for its potential in treating schizophrenia. Preclinical studies suggest that it may alleviate both positive and negative symptoms associated with the disorder by modulating serotonin and dopamine signaling . In clinical trials, specifically Phase IIa studies, vabicaserin demonstrated improvements in the Positive and Negative Syndrome Scale (PANSS), with predicted mean improvements ranging from 5.12 to 6.37 points at doses of 100 mg and 200 mg b.i.d. , respectively .

Depression and Mood Disorders

Beyond schizophrenia, vabicaserin is being explored for its efficacy in treating depression. Research indicates that it may effectively address negative symptoms such as social withdrawal and anhedonia . However, further studies are necessary to confirm its overall impact on depressive symptoms.

Case Studies and Research Findings

Several studies have highlighted vabicaserin's pharmacokinetics and efficacy:

  • A study utilizing positron emission tomography (PET) imaging showed that vabicaserin penetrates the blood-brain barrier effectively, demonstrating significant CNS activity .
  • Another research effort employed a quantitative systems pharmacology model to predict clinical outcomes based on various receptor activation levels, aligning closely with observed clinical data from trials .

Propriétés

IUPAC Name

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPPENBDXAWXJC-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977679
Record name 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887258-94-8, 620948-34-7
Record name Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887258-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vabicaserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VABICASERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vabicaserin hydrochloride
Reactant of Route 2
Vabicaserin hydrochloride
Reactant of Route 3
Reactant of Route 3
Vabicaserin hydrochloride
Reactant of Route 4
Vabicaserin hydrochloride
Reactant of Route 5
Vabicaserin hydrochloride
Reactant of Route 6
Vabicaserin hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.